molecular formula C24H26N6O B3012657 N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005296-92-3

N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B3012657
CAS No.: 1005296-92-3
M. Wt: 414.513
InChI Key: FPKCONSZBJCVPZ-UHFFFAOYSA-N
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Description

N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclopentyl group at the N6 position and a 4-ethoxyphenyl substituent at the N4 position.

Properties

IUPAC Name

6-N-cyclopentyl-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-2-31-20-14-12-18(13-15-20)26-22-21-16-25-30(19-10-4-3-5-11-19)23(21)29-24(28-22)27-17-8-6-7-9-17/h3-5,10-17H,2,6-9H2,1H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKCONSZBJCVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C18H22N6O
Molecular Weight 338.4 g/mol
IUPAC Name This compound
InChI Key YCBUUZJSHZPFQG-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the reaction of various starting materials under specific conditions. Common methods include:

  • Ugi Reaction : This method employs α-amino acids and isocyanides to form the desired heterocyclic structures.
  • Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Its mechanism is believed to involve:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis; thus, inhibiting it can lead to reduced cell proliferation.
  • Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains by disrupting their cellular processes.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. In vitro tests demonstrated significant cytotoxic effects:

Cell LineIC50 (µM)
HeLa60.70
PC-349.79
RKO78.72

These results indicate that the compound effectively inhibits cell growth in these cell lines at micromolar concentrations .

Antimicrobial Activity

The compound was also tested for its antimicrobial properties against various pathogens. The results indicated notable efficacy:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at N4 and N6 Positions

The N4 and N6 substituents critically influence physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Evidence ID
Target Compound 4-ethoxyphenyl cyclopentyl Not reported Estimated ~400-420 Likely moderate lipophilicity -
N6-cycloheptyl-N4-(3-methoxyphenyl)-... () 3-methoxyphenyl cycloheptyl C25H27N7O ~437.53 Increased steric bulk vs. target
N4-(4-ethoxyphenyl)-N6,N6-diethyl-... () 4-ethoxyphenyl diethyl C23H26N6O 402.50 Lower steric bulk, higher polarity
N4,N6-bis(isopropyl)-1-phenyl-... () isopropyl isopropyl C17H22N6 ~310.40 Reduced molecular weight
PR5-LL-CM01 (N6-dimethylaminoethyl-N4-(3,4-dimethylphenyl)-...) () 3,4-dimethylphenyl 2-(dimethylamino)ethyl C23H27N7 401.51 PRMT5 inhibition
Key Observations:
  • N6 Substituents : The cyclopentyl group balances steric bulk and lipophilicity. Cycloheptyl () increases hydrophobicity, while diethyl () reduces metabolic stability due to higher polarity .
  • Molecular Weight : The target compound likely falls within the 400–420 g/mol range, aligning with drug-like properties. Smaller analogs (e.g., ) may exhibit better bioavailability but reduced target affinity .

Notes

  • Contradictions: and report similar molecular weights (~400–402 g/mol) but differ in substituent effects on activity (diethyl vs. dimethylaminoethyl).

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